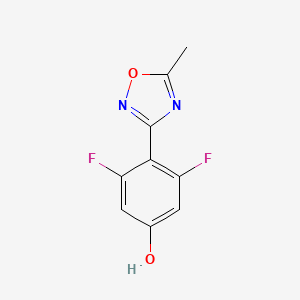
PEAQX (tetrasodium hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PEAQX (tetrasodium hydrate) involves the reaction of (1S)-1-(4-bromophenyl)ethylamine with 1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinylmethyl phosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted to its tetrasodium hydrate form through a series of purification and crystallization steps .
Análisis De Reacciones Químicas
PEAQX (tetrasodium hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PEAQX (tetrasodium hydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving NMDA receptor antagonists.
Biology: The compound is utilized in research on neuronal signaling and apoptosis.
Medicine: PEAQX (tetrasodium hydrate) is studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: It is used in the development of new pharmaceuticals targeting NMDA receptors .
Mecanismo De Acción
PEAQX (tetrasodium hydrate) exerts its effects by selectively binding to and inhibiting NMDA receptors, particularly the NR2A subtype. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and neuronal communication. The compound also induces striatal apoptosis and activates caspase-3, a key enzyme involved in the apoptotic pathway .
Comparación Con Compuestos Similares
PEAQX (tetrasodium hydrate) is unique in its high selectivity for the NR2A subtype of NMDA receptors. Similar compounds include:
NVP-AAM007: A stereomer of PEAQX with higher potency in activating caspase-3.
Ifenprodil: A selective NR2B antagonist with different binding affinities and effects.
Ro 25-6981: Another NR2B antagonist used in similar research applications
PEAQX (tetrasodium hydrate) stands out due to its specific targeting of NR2A receptors, making it a valuable tool in neuroscience research.
Propiedades
Fórmula molecular |
C17H15BrN3Na4O6P |
|---|---|
Peso molecular |
560.2 g/mol |
Nombre IUPAC |
tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 |
Clave InChI |
SMGAGBKXHAHCGQ-VSYRWHDMSA-J |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)

![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)
![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)

![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)

![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)

![(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436400.png)


